3-Phenyl-5-p-tolyl-S-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal and agricultural chemistry due to its wide array of biological activities. nih.govresearchgate.net Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological properties. bohrium.comglobalresearchonline.netbohrium.com The aromatic nature and unique electronic properties of the triazole ring allow for stable connections with various bioactive groups, making these compounds central to drug discovery. jopir.in
The significance of the 1,2,4-triazole scaffold is underscored by its presence in numerous clinically used drugs. globalresearchonline.netnih.gov These compounds are effective against a variety of diseases, highlighting the versatility of the triazole core. nih.govnih.gov
Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Antifungal | Effective against various fungal strains. | nih.govmdpi.com |
| Antibacterial | Shows activity against both Gram-positive and Gram-negative bacteria. | globalresearchonline.netnih.gov |
| Anticancer | Exhibits antiproliferative effects on cancer cell lines. | researchgate.netnih.gov |
| Antiviral | Active against a range of viruses. | nih.govbohrium.com |
| Anti-inflammatory | Demonstrates anti-inflammatory properties. | researchgate.netbohrium.com |
| Anticonvulsant | Shows potential in managing seizures. | bohrium.combohrium.com |
| Antitubercular | Active against Mycobacterium tuberculosis. | jopir.inwikipedia.org |
| Herbicidal | Used in agriculture to control unwanted plants. | chemicalbook.com |
Historical Context of Triazole Synthesis and Investigation
The journey into the chemistry of triazoles began in the 19th century, with the first mention of the name "triazole" for a carbon-nitrogen ring system attributed to Bladin in 1885. scispace.com The synthesis of 1,2,4-triazole derivatives has been a subject of extensive research, leading to the development of several named reactions.
Two classical methods for synthesizing the 1,2,4-triazole ring are the Pellizzari reaction and the Einhorn-Brunner reaction . The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, is the condensation of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com These foundational methods paved the way for numerous other synthetic strategies. chemicalbook.comuomustansiriyah.edu.iqrjptonline.org
Table 2: Key Historical Syntheses of 1,2,4-Triazoles
| Reaction Name | Reactants | Product | Year Described |
|---|---|---|---|
| Pellizzari Reaction | Amide and Acyl hydrazide | 1,2,4-Triazole | 1911 wikipedia.org |
| Einhorn-Brunner Reaction | Imide and Hydrazine (B178648) | 1,2,4-Triazole | 1905/1914 wikipedia.orgdrugfuture.com |
Over the years, advancements in synthetic methodologies, including the use of microwave irradiation, have been employed to improve reaction times and yields for the synthesis of 1,2,4-triazole derivatives. wikipedia.org
Structural Uniqueness and Substituent Effects of Phenyl and p-Tolyl Moieties in S-Triazole Systems
Computational studies and X-ray crystallographic analyses of related substituted triazoles reveal that the aryl rings are often twisted out of the plane of the triazole ring. iucr.orgresearchgate.net This non-planar conformation can affect intermolecular interactions in the solid state, such as π-π stacking. iucr.org
The electronic nature of the substituents plays a crucial role in modulating the properties of the triazole ring. The phenyl and p-tolyl groups are generally considered to be electron-donating or electron-withdrawing depending on the nature of the interaction (inductive vs. resonance effects). The triazole ring itself is electron-deficient due to the presence of three electronegative nitrogen atoms. isfcppharmaspire.com The interplay between the electronic character of the substituents and the triazole core dictates the molecule's reactivity, stability, and potential biological activity. researchgate.netrsc.org For instance, the introduction of different substituents on the phenyl rings of triazole derivatives has been shown to significantly impact their inhibitory activity against certain proteins. nih.gov The electron-withdrawing or donating strength of these substituents can alter the frontier molecular orbitals (HOMO and LUMO) and, consequently, the photophysical and electrochemical properties of the molecule. acs.org
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBRDJAMKKTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954005 | |
| Record name | 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-95-4 | |
| Record name | 5-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Triazole, 3-phenyl-5-p-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenyl 5 P Tolyl S Triazole and Its Derivatives
Cyclization-Based Synthesis Routes
Cyclization reactions are a cornerstone in the synthesis of 1,2,4-triazole (B32235) systems. These methods typically involve the formation of a linear precursor which then undergoes an intramolecular reaction to form the heterocyclic ring.
Cyclization of Hydrazine (B178648) Derivatives with Isothiocyanates
A prominent route to 1,2,4-triazole-3-thiones, which can be precursors to other triazole derivatives, involves the reaction of acyl hydrazides with isothiocyanates. This method proceeds through a key intermediate, a hydrazinecarbothioamide (also known as a thiosemicarbazide (B42300) derivative), which then cyclizes.
The initial step in this synthetic sequence is the nucleophilic addition of an acid hydrazide to an isothiocyanate. For the synthesis of a precursor to 3-Phenyl-5-p-tolyl-S-triazole, this can be achieved by reacting benzoic hydrazide with p-tolyl isothiocyanate, or conversely, p-toluic hydrazide with phenyl isothiocyanate. The reaction, typically conducted by heating the reactants in a solvent like ethanol (B145695), yields a 1-acyl-4-aryl-thiosemicarbazide intermediate. scispace.com
The formation of this N-substituted hydrazinecarbothioamide is a crucial step, creating the necessary backbone for the subsequent ring-closing reaction.
| Reactant A | Reactant B | Intermediate Product |
| Benzoic Hydrazide | p-Tolyl Isothiocyanate | 1-Benzoyl-4-(p-tolyl)thiosemicarbazide |
| p-Toluic Hydrazide | Phenyl Isothiocyanate | 1-(p-Toluoyl)-4-phenylthiosemicarbazide |
The N-substituted hydrazinecarbothioamide intermediate undergoes intramolecular cyclization to form the 1,2,4-triazole ring. This ring closure is typically induced by heating the intermediate in an alkaline solution, such as aqueous sodium hydroxide. scispace.com The mechanism involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on the carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole-3-thione ring.
This cyclodehydration step is an efficient method for constructing the triazole core, leading to products like 4-p-tolyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Condensation Reactions for Triazole Ring Formation
Condensation reactions provide another versatile avenue for synthesizing 3,5-disubstituted-1,2,4-triazoles. These methods often involve the joining of two different molecular fragments to build the heterocyclic ring.
A common starting point for many triazole syntheses is the formation of an acid hydrazide. This is readily accomplished by the condensation of an ester, such as methyl benzoate (B1203000) or methyl p-toluate, with hydrazine hydrate. The reaction is typically carried out by refluxing the components, often in a solvent like ethanol. This produces the corresponding acid hydrazide (e.g., benzoic hydrazide) in good yield.
This acid hydrazide is a key building block. In what is known as the Pellizzari reaction, the acid hydrazide (e.g., benzoic hydrazide) is heated with an amide (e.g., p-toluamide) to form the 3,5-disubstituted-1,2,4-triazole. scispace.comwikipedia.org The reaction proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the triazole. wikipedia.orgchemicalbook.com While effective, this reaction often requires high temperatures and can have variable yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org
| Step | Reactant 1 | Reactant 2 | Product | Reaction Name |
| 1 | Methyl Benzoate | Hydrazine Hydrate | Benzoic Hydrazide | Hydrazinolysis |
| 2 | Benzoic Hydrazide | p-Toluamide | 3-Phenyl-5-p-tolyl-1H-1,2,4-triazole | Pellizzari Reaction |
Alternative condensation strategies exist for forming the 1,2,4-triazole ring. One such method is the Einhorn–Brunner reaction, which involves the condensation of diacylamines (imides) with hydrazines in the presence of a weak acid to yield an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.org To synthesize a 3-phenyl-5-p-tolyl substituted triazole via this route, a mixed N-benzoyl-p-toluoylamine could theoretically be reacted with hydrazine. The mechanism involves nucleophilic attack by the hydrazine on a carbonyl group, followed by cyclization and dehydration. wikipedia.org
The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established method for synthesizing five-membered heterocycles, though it more commonly yields pyrazoles. However, modifications of reaction conditions and substrates can potentially lead to triazole structures, although this is a less direct route for the 1,2,4-isomer compared to the aforementioned methods.
Cyclization of Schiff Bases Derived from 4-Amino-3-mercapto-5-phenyl-s-triazole
The synthesis of Schiff bases from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole serves as a crucial step in the formation of various fused heterocyclic systems. These Schiff bases, also known as imines or azomethines, are typically formed through the condensation reaction of the primary amino group of the triazole with various aldehydes. chemijournal.com This reaction is often carried out by refluxing the 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with the respective aldehyde in a solvent such as ethanol. chemijournal.com
The resulting Schiff bases, 4-arylidenamino-3-mercapto-5-phenyl-4H-1,2,4-triazoles, are versatile intermediates. chemijournal.com The presence of the thiol group and the imine functionality in close proximity allows for intramolecular cyclization reactions to form fused heterocyclic systems like triazolothiadiazines. For instance, reaction with phenacyl bromides can lead to the formation of such fused systems. The synthesis of these Schiff bases can be optimized, with some methods reporting yields in the range of 52-92%. chemijournal.com
A general synthetic scheme starting from benzoic acid can be employed to produce the initial 4-amino-3-mercapto-5-phenyl-1,2,4-triazole, which is then converted to the desired Schiff bases. chemijournal.com The structures of these synthesized Schiff bases are typically confirmed using analytical techniques such as elemental analysis, FT-IR, and NMR spectroscopy. chemijournal.com
Table 1: Examples of Synthesized Schiff Bases from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole
| Compound ID | Aldehyde Used | Yield (%) | Reference |
|---|---|---|---|
| SB-3 | m-Chlorobenzaldehyde | Not Specified | chemijournal.com |
| SB-4 | p-Chlorobenzaldehyde | Not Specified | chemijournal.com |
| SB-9 | m-Methylbenzaldehyde | Not Specified | chemijournal.com |
| 5a | 2,4-Dichlorobenzaldehyde | Not Specified | nih.gov |
| 5d | Furfuraldehyde | Not Specified | nih.gov |
Alkylation and Substitution Strategies
Alkylation and nucleophilic substitution reactions are fundamental strategies for the functionalization of triazole rings, particularly those containing a thiol or thione group. These reactions allow for the introduction of a wide range of substituents, leading to diverse chemical properties and potential applications.
Alkylation of 5-Phenyl-1H (4H)-1,2,4-triazole-5-thiones
The alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones is a common method to produce S-alkyl derivatives. nuph.edu.ua This reaction typically involves the treatment of the triazole-thione with an alkylating agent, such as an alkyl halide, in the presence of a base. The sulfur atom of the thione group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of 3-aryl-5-(alkylthio)-4H-1,2,4-triazoles. nuph.edu.ua
The reactivity of the thione group makes it a prime site for modification, allowing for the introduction of various alkyl chains. The structure of these S-alkylated products can be confirmed by spectroscopic methods like IR and 1H NMR, as well as elemental analysis. nuph.edu.ua
Nucleophilic Substitution Reactions Involving the Thiol Group
The thiol group (-SH) in mercapto-substituted triazoles is highly nucleophilic, making it an excellent site for substitution reactions. chemistrysteps.com The conjugate base, the thiolate ion, is an even more potent nucleophile. chemistrysteps.com This high nucleophilicity allows for reactions with a variety of electrophiles.
For example, the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with electrophiles can lead to the formation of fused heterocyclic systems. The proximity of the amino and mercapto groups can facilitate ring closure reactions. The ethoxy group in some triazole derivatives can act as a good leaving group for nucleophilic substitution, allowing for further modifications. mdpi.com
Emerging and Advanced Synthetic Approaches
Modern synthetic chemistry has introduced innovative techniques to construct and modify triazole rings, offering advantages in terms of efficiency, selectivity, and environmental impact.
Application of Liquid-Solid Phase Transfer Catalysis for Macrocycle Formation
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in different phases. unimi.it In the context of triazole chemistry, liquid-solid phase transfer catalysis can be employed for the synthesis of macrocycles. This method often involves the use of a quaternary ammonium (B1175870) salt as the catalyst to transport an anionic reactant from the solid phase to the liquid organic phase where the reaction occurs. unimi.it This approach can be particularly useful for constructing large, complex molecules like π-conjugated azaparacyclophanes, where the triazole unit can be a key component of the macrocyclic ring.
Visible-Light-Mediated Regioselective Cyclization Techniques
Visible-light-mediated synthesis has emerged as a green and efficient method in organic chemistry. rsc.orgnih.gov This approach utilizes visible light as an energy source to promote chemical reactions, often without the need for a catalyst. ucm.es In the synthesis of triazole derivatives, visible-light irradiation can be used for the regioselective synthesis of fused systems like thiazolo[3,2-b] rsc.orgucm.esnih.govtriazoles. rsc.orgucm.es
This technique can involve the reaction of 3-mercapto rsc.orgucm.esnih.govtriazoles with α-bromodiketones, which can be generated in situ, under aqueous conditions. ucm.es The reaction often proceeds via a free radical mechanism and can afford the target products in excellent yields. rsc.orgucm.es The regioselectivity of the cyclization can be confirmed by advanced spectroscopic techniques such as 2D-NMR. ucm.es
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
|---|---|---|
| Cyclization of Schiff Bases | Formation of fused heterocyclic systems from triazole-based imines. | Versatile intermediates for complex structures. |
| Alkylation of Triazole-thiones | Introduction of alkyl groups at the sulfur atom. | Straightforward functionalization of the triazole core. |
| Nucleophilic Substitution | Utilization of the nucleophilic thiol group for substitution. | Allows for a wide range of modifications. |
| Phase Transfer Catalysis | Facilitates reactions between immiscible reactants for macrocycle synthesis. | Enables the synthesis of complex architectures. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Construction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted products. beilstein-journals.orgacs.orgnih.gov While the direct synthesis of 1,2,4-triazoles via the classical CuAAC is not the standard pathway, modifications and alternative strategies leveraging similar principles can be employed.
The archetypal CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270). The reaction proceeds efficiently in a variety of solvents, including mixtures of water and organic solvents like ethanol. For instance, the reaction of an alkyne and an azide using copper sulfate and sodium ascorbate in an ethanol-water mixture at room temperature can proceed to completion within 24 hours. The versatility of the CuAAC has been demonstrated in the synthesis of a wide array of complex molecules, including bi- and bis-1,2,3-triazoles. beilstein-journals.org
It is important to note that while CuAAC is the hallmark for 1,2,3-triazole synthesis, the construction of the 1,2,4-triazole scaffold typically proceeds through different mechanistic pathways.
Oxidative Coupling Reactions for 3,5-Disubstituted-1,2,4-Triazoles
A prevalent and effective method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the oxidative cyclization of various precursors. One common approach is the copper-catalyzed oxidative heterocyclization. For example, 4,5-disubstituted 1,2,4-triazoles can be synthesized from arylidenearylthiosemicarbazides using a Cu(II) catalyst. This reaction demonstrates a preference for C-N bond formation over C-S bond formation. semanticscholar.org
Another strategy involves a copper-catalyzed cascade reaction of amides and nitriles. In this method, oxygen serves as the oxidant, and a complex of MCM-41 and cuprous bromide can catalyze the reaction, leading to high yields of the desired 3,5-disubstituted-1,2,4-triazole. nih.gov The reaction mechanism is proposed to involve a cascade of addition, oxidation, and cyclization steps. nih.gov
Furthermore, iodine-mediated oxidative cyclization has been employed for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles from N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. mdpi.com This metal-free approach offers an alternative to copper-catalyzed methods.
Optimization of Reaction Conditions and Synthetic Challenges
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.
Impact of Solvent Systems and Temperature on Reaction Yield and Selectivity
The choice of solvent and reaction temperature plays a critical role in the outcome of triazole synthesis. In CuAAC reactions, a variety of solvents can be employed, with mixtures of water and organic solvents often proving effective. For instance, the synthesis of 1,4-disubstituted triazoles has been successfully carried out in a dimethyl sulfoxide (B87167) (DMSO) and water mixture. nih.gov The use of polar aprotic solvents like DMSO and dimethylformamide (DMF) can also be beneficial, particularly in reactions involving ionic intermediates. acs.org
Temperature is another crucial parameter. While many "click" reactions proceed efficiently at room temperature, certain syntheses may require elevated temperatures to overcome activation energy barriers. For example, a copper-catalyzed three-component reaction to produce N-alkyl-5-seleno-1,2,3-triazoles was conducted at 120°C. nih.gov Conversely, some reactions show increased yields at lower temperatures. A study on the synthesis of bis(1,2,3-triazole) found that the yield increased as the reaction temperature was decreased from 70°C to 0°C. frontiersin.org The optimal temperature is therefore highly dependent on the specific reaction and substrates involved.
Below is a table summarizing the effect of different solvents on the yield of a representative 1,4,5-trisubstituted 1,2,3-triazole synthesis. acs.org
| Solvent | Yield (%) |
| CH₃CN | 32 |
| THF | 21 |
| DMSO | 95 |
| DMF | 73 |
This data is for a representative reaction and illustrates the significant impact of solvent choice on product yield.
Strategic pH Control to Mitigate Side Reactions
The pH of the reaction medium can significantly influence the course of triazole synthesis, affecting both the rate of reaction and the formation of byproducts. In certain synthetic routes, maintaining a specific pH range is crucial for achieving the desired outcome. For instance, in the synthesis of some biologically active 1,2,4-triazole derivatives, the reaction mixture is buffered to a specific pH to ensure the stability of the reactants and intermediates. One study on urease inhibitory activity of 1,2,4-triazole scaffolds utilized a phosphate (B84403) buffer at pH 6.8 during biological screening, highlighting the importance of controlled pH in subsequent applications which can be extrapolated to synthetic conditions. nih.gov
In other cases, the reaction itself may generate acidic or basic byproducts that can alter the pH and affect the reaction progress. The addition of a base, such as triethylamine (B128534) or potassium carbonate, is often necessary to neutralize acidic intermediates or to deprotonate a reactant to facilitate its participation in the reaction. For example, the synthesis of 5-trifluoromethyl 1,2,4-triazoles from hydrazonyl chlorides proceeds in the presence of triethylamine. mdpi.com Conversely, some reactions are performed under acidic conditions. The synthesis of certain 4-aryl-NH-1,2,3-triazoles is mediated by p-toluenesulfonic acid (p-TsOH). The strategic control of pH through the use of buffers or the addition of acids or bases is a key tool for optimizing triazole synthesis and minimizing the formation of unwanted side products.
Investigation of Steric and Electronic Effects of Substituents on Synthetic Efficiency
The electronic and steric properties of the substituents on the aromatic rings of the precursors can have a profound impact on the efficiency and regioselectivity of the synthesis of 3,5-diaryl-1,2,4-triazoles.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aryl substituents can influence the nucleophilicity and electrophilicity of the reacting centers. For example, in the synthesis of 5-trifluoromethyl 1,2,4-triazoles, the electronic properties of the substituents on the hydrazonyl chloride had a significant effect on the reaction efficiency. mdpi.com Electron-donating groups can increase the electron density of the aromatic ring, potentially accelerating reactions that involve electrophilic attack on the ring. Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable in reactions where the aromatic ring acts as an electrophile.
Steric Effects: Steric hindrance from bulky substituents can impede the approach of reactants, thereby slowing down the reaction rate. In the copper-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides, steric factors imparted by ortho-disubstituted substrates were found to alter the reaction pathway, leading to the formation of thiodiazole as a major or exclusive product instead of the desired 1,2,4-triazole. semanticscholar.org This demonstrates how steric bulk can dramatically influence the selectivity of the reaction.
| Substituent on Aryl Ring of Hydrazonyl Chloride | Yield (%) |
| 3-Me | 98 |
| 4-Me | 75 |
| 4-t-Bu | 60 |
This data illustrates that both the position and the nature of the substituent can significantly influence the reaction yield, with a combination of electronic and steric factors at play.
Advanced Characterization Techniques and Structural Elucidation of 3 Phenyl 5 P Tolyl S Triazole
Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopic analysis is fundamental to the structural elucidation of 3-Phenyl-5-p-tolyl-S-triazole. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecule's framework, functional groups, and the specific chemical environments of its constituent atoms.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity and environment of individual hydrogen, carbon, and nitrogen atoms.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In this compound, the spectrum is characterized by distinct signals corresponding to the protons of the phenyl and p-tolyl rings, the aliphatic methyl group, and the N-H proton of the triazole ring.
The aromatic protons of the phenyl and p-tolyl groups typically resonate in the downfield region between δ 7.0 and 8.5 ppm due to the deshielding effect of the aromatic ring currents. The protons on the p-tolyl ring often appear as two distinct doublets, characteristic of a para-substituted system. The protons of the monosubstituted phenyl ring exhibit a more complex multiplet pattern. The aliphatic protons of the methyl group on the tolyl ring appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. The N-H proton of the triazole ring is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (Triazole) | ~14.2 | Broad Singlet | - |
| Phenyl-H (ortho) | ~8.1 | Multiplet | - |
| Phenyl-H (meta, para) | ~7.5 | Multiplet | - |
| p-Tolyl-H (ortho to triazole) | ~8.0 | Doublet | ~8.0 |
| p-Tolyl-H (meta to triazole) | ~7.3 | Doublet | ~8.0 |
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the two carbons of the triazole ring, the carbons of the phenyl and p-tolyl rings, and the methyl carbon. The C3 and C5 carbons of the 1,2,4-triazole (B32235) ring are significantly deshielded and typically appear in the range of δ 150-165 ppm. A study on 3,5-diphenyl-4H-1,2,4-triazole reported the chemical shift for the triazole carbons at approximately 153.8 ppm researchgate.net. The aromatic carbons of the phenyl and tolyl substituents resonate between δ 125 and 140 ppm. The aliphatic methyl carbon of the tolyl group gives a characteristic signal in the upfield region, around δ 21 ppm.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C3, C5 (Triazole Ring) | ~154-160 |
| C-ipso (Phenyl) | ~130 |
| C-ortho (Phenyl) | ~126 |
| C-meta (Phenyl) | ~129 |
| C-para (Phenyl) | ~131 |
| C-ipso (Tolyl) | ~127 |
| C-ortho (Tolyl) | ~126 |
| C-meta (Tolyl) | ~130 |
| C-para (Tolyl) | ~140 |
¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms, providing valuable information about the electronic structure of the triazole ring. For 1,2,4-triazoles, ¹⁵N NMR can distinguish between the different nitrogen environments within the heterocyclic ring. The chemical shifts are sensitive to tautomerism, protonation, and substitution patterns. The unprotonated, pyridine-type nitrogens (N2 and N4) are generally more shielded than the protonated, pyrrole-type nitrogen (N1). This technique is crucial for unambiguously confirming the tautomeric form and electronic distribution within the heterocyclic core.
Two-dimensional (2D) NMR experiments are essential for establishing the definitive connectivity of atoms within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the directly attached carbons, confirming which protons are bonded to which carbons. For example, it would show a correlation between the methyl proton signal (~δ 2.4) and the methyl carbon signal (~δ 21).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for piecing together the molecular structure. Key HMBC correlations for this compound would include:
Correlation from the tolyl methyl protons (CH₃) to the quaternary tolyl carbon (C-para) and the ortho carbons of the tolyl ring.
Correlations from the ortho protons of the phenyl ring to the C3 carbon of the triazole ring.
Correlations from the ortho protons of the p-tolyl ring to the C5 carbon of the triazole ring.
These 2D techniques provide a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the substitution pattern of the triazole ring.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The N-H stretching vibration of the triazole ring typically appears as a broad band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring, along with the C=C stretching of the aromatic rings, give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. These characteristic absorptions provide clear evidence for the presence of the triazole heterocycle and the aromatic substituents.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Triazole) | 3100-3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |
| C=N and C=C Stretch (Ring) | 1450-1620 | Strong to Medium |
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of novel compounds. For this compound, with a molecular formula of C₁₅H₁₃N₃, the expected exact mass is 235.1109 g/mol , and its molecular weight is approximately 235.28 g/mol . In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion ([M]⁺˙) upon electron impact. The stability of this molecular ion is influenced by the aromatic nature of the phenyl, tolyl, and triazole rings.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for nitrogen-rich heterocyclic compounds like triazoles are complex and highly dependent on the nature and position of substituents. mdpi.com For 2,5-disubstituted tetrazoles, which are structurally related to 1,2,4-triazoles, a common fragmentation pathway involves the elimination of a nitrogen molecule (N₂). mdpi.com A similar loss of N₂ can be postulated for this compound, which would be a characteristic fragmentation for the triazole core.
Other plausible fragmentation pathways would involve the cleavage of the bonds connecting the aromatic rings to the triazole nucleus. This could lead to the formation of characteristic ions corresponding to the phenyl group (m/z 77), the tolyl group (m/z 91), and potentially phenyl- or tolyl-containing triazole fragments. The relative abundance of these fragment ions in the mass spectrum helps to piece together the molecular structure and confirm the identity of the compound. The analysis of these pathways is crucial for distinguishing between isomers and understanding the molecule's stability under ionization conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions. libretexts.org
The molecule possesses an extended conjugated system encompassing the phenyl ring, the p-tolyl ring, and the 1,2,4-triazole ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur at relatively long wavelengths, likely in the 200-400 nm range. libretexts.org For instance, a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione showed a broad absorption band around 250 nm, which was attributed to a HOMO-LUMO electronic transition. nih.gov
In addition to the π→π* transitions, the presence of nitrogen atoms with lone pairs of electrons in the triazole ring allows for n→π* transitions. These transitions involve moving an electron from a non-bonding orbital to a π* antibonding orbital. Typically, n→π* transitions are of lower energy and have weaker absorption intensities compared to π→π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) provide key information about the electronic structure and extent of conjugation within the molecule.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (bonding) to π* (antibonding) | 200-400 nm | High |
| n → π* | n (non-bonding) to π* (antibonding) | >250 nm | Low |
Fluorescence Emission Spectroscopy and Lifetime Measurements
Molecules with extended π-conjugated systems, such as this compound, often exhibit fluorescence. Fluorescence spectroscopy detects the emission of light from a molecule as it relaxes from an excited electronic state to its ground state. The technique provides information on the molecule's electronic structure and its interaction with the environment. Key parameters measured include the emission wavelength (λem), fluorescence quantum yield (Φfl), and fluorescence lifetime (τ). nih.gov
The fluorescence quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. acs.org The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. edinst.com For many organic fluorophores, lifetimes are typically in the nanosecond range. edinst.com
Time-resolved fluorescence measurements can distinguish between different quenching mechanisms (static or dynamic) and reveal complex photophysical processes. acs.org For example, a study on triazole-based coumarin (B35378) compounds used lifetime measurements to explore the nature of fluorescence quenching upon binding to proteins. acs.org While specific data for this compound is not available, its rigid aromatic structure suggests it may be a candidate for fluorescence applications. Characterizing its emission spectrum and lifetime would be essential to understanding its photophysical properties and potential use as a fluorescent probe or material. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis for Atomic Coordinates
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides the atomic coordinates, which allows for the unambiguous confirmation of the molecular structure. While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives provides significant insight into its likely solid-state structure.
For example, the crystal structure of 3-Phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole has been determined. researchgate.netbohrium.com This analysis confirms the connectivity of the phenyl, p-tolyl, and triazole rings. Similarly, the structure of another related compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole, was solved, revealing its molecular and supramolecular features. mdpi.com A hypothetical analysis of this compound would involve growing a suitable single crystal, collecting diffraction data, and refining the structure to obtain precise atomic coordinates, thus confirming its constitution and providing a basis for understanding its chemical and physical properties.
Table 2: Crystallographic Data for a Related Triazole Derivative
| Parameter | 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole mdpi.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z (molecules/unit cell) | 4 |
Detailed Analysis of Experimental Bond Lengths, Bond Angles, and Dihedral Angles
The refined crystal structure from X-ray diffraction yields precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. This geometric data is fundamental to understanding the molecule's conformation and electronic structure. In the derivative 3-Phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole, the bond lengths within the triazole ring indicate electron delocalization. researchgate.net Specifically, the N2–C2 (1.295 Å) and N3–C1 (1.300 Å) bonds exhibit significant double-bond character. researchgate.net
Table 3: Selected Geometric Parameters for a 3-Phenyl-5-p-tolyl-4-substituted-4H-1,2,4-triazole Derivative researchgate.net
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N2–C2 | 1.295 (3) |
| N3–C1 | 1.300 (3) |
| **Dihedral Angles (°) ** | |
| Phenyl Ring / Triazole Ring | 34.3 (1) |
| p-Tolyl Ring / Triazole Ring | 52.9 (1) |
Investigation of Molecular Conformation and Tautomeric Forms in the Crystal Lattice
The crystallographic data provides direct evidence of the preferred molecular conformation in the solid state. For derivatives of this compound, a twisted conformation is observed, where the phenyl and p-tolyl rings are rotated out of the plane of the central triazole ring. researchgate.net This non-planar arrangement is a result of balancing the stabilizing effects of conjugation with the destabilizing effects of steric repulsion between the ortho-hydrogens of the phenyl/tolyl groups and the atoms of the triazole ring.
Furthermore, 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring (1H, 2H, or 4H). X-ray crystallography can identify which tautomer is present in the crystal lattice. For example, in the crystallization of a macrocycle from 3-phenyl-1,2,4-triazole-5-thione, it was determined that the reaction proceeded through a specific tautomeric form, highlighting the reactivity of the N-1 atom. nih.gov While studies on pyrazoles have shown that the 3-phenyl tautomer is often favored in the solid state, a crystallographic study of this compound would be necessary to definitively establish its dominant tautomeric form and conformation in the crystal lattice. fu-berlin.de
Microscopic and Chromatographic Techniques
Beyond crystallographic methods, microscopic and chromatographic techniques are essential for a full characterization of this compound, providing information on its macroscopic morphology and purity.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. For this compound, SEM analysis would reveal the shape, size, and surface features of its crystalline form. This information is valuable for understanding the material's physical properties, such as its dissolution rate and flowability, which are important in various applications. The technique can identify whether the compound forms well-defined crystals, aggregates, or amorphous particles.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique used to separate, identify, and quantify individual components in a mixture. For the analysis of this compound, LC-MS is indispensable for assessing its purity. The liquid chromatography component separates the target compound from any impurities, starting materials, or byproducts from its synthesis. The mass spectrometry component then provides a mass-to-charge ratio for the eluted compounds, confirming the identity of this compound and enabling the identification of any impurities. This technique is crucial for quality control and ensuring the compound meets the required specifications for its intended use.
Computational and Theoretical Investigations of 3 Phenyl 5 P Tolyl S Triazole
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for the study of molecular systems. wikipedia.org DFT calculations are instrumental in predicting a wide range of properties by modeling the electron density of a molecule. For derivatives of 1,2,4-triazole (B32235), DFT methods, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully employed to investigate their molecular characteristics. nih.govresearchgate.net
Geometry Optimization and Conformational Stability Analysis
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. This analysis is crucial for understanding the molecule's conformational stability.
For triazole derivatives, a key structural feature is the relative orientation of the phenyl and tolyl rings with respect to the central triazole ring. This is defined by dihedral angles. In a crystallographic study of a closely related compound, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole, the dihedral angles between the triazole ring and the phenyl and p-tolyl rings were found to be 34.3° and 52.9°, respectively. researchgate.net This significant twist indicates that the molecule is non-planar, which is a common feature in such multi-ring systems due to steric hindrance between the aromatic rings. bohrium.com
DFT calculations on similar triazole hybrids have shown that the dihedral angle for a p-tolyl group can be around 150° relative to another phenyl group, influenced by the electronic nature of other substituents. semanticscholar.org For 3-Phenyl-5-p-tolyl-S-triazole, it is expected that the optimized geometry would similarly feature non-coplanar phenyl and tolyl rings, a conformation that minimizes steric repulsion and maximizes electronic stability.
Table 1: Representative Dihedral Angles in 3-Phenyl-5-p-tolyl-triazole Derivatives
| Ring System 1 | Ring System 2 | Reported Dihedral Angle (°) | Method |
|---|---|---|---|
| Phenyl Ring | Triazole Ring | 34.3 | X-ray Crystallography |
Note: Data is for 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole. researchgate.net
Vibrational Frequency Analysis and Infrared Spectral Prediction
Vibrational analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.
Theoretical IR spectra for heterocyclic compounds are generally in good agreement with experimental data. nih.gov For aromatic systems like this compound, characteristic vibrational modes are expected:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C and C=N Stretching: Vibrations for the aromatic rings and the triazole C=N bonds are expected in the 1625-1430 cm⁻¹ range. nih.gov
Ring Vibrations: In-plane and out-of-plane bending and deformation modes of the rings occur at lower frequencies and are characteristic of the substitution pattern.
By comparing the computed spectrum with an experimentally obtained one, chemists can confirm the identity and structure of the synthesized compound.
Table 2: Typical Calculated Vibrational Frequencies for Phenyl and Triazole Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3081 - 3026 |
| Aromatic C=C Stretch | 1580 - 1564 |
| Triazole C=N Stretch | ~1612 |
| Aromatic C-H In-plane Bend | 1452 - 1070 |
Note: Data compiled from DFT studies on related aromatic azo compounds and triazoles. nih.gov
Electronic Structure Characterization
The arrangement of electrons in molecular orbitals dictates the chemical and electronic properties of a compound. DFT provides a detailed picture of this electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aps.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. aps.org For various triazole and related heterocyclic systems, calculated HOMO-LUMO gaps typically fall in the range of 2.75 to 4.50 eV. wikipedia.orgwikipedia.org The distribution of these orbitals is also informative; in many phenyl-substituted triazoles, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO is distributed across the electron-deficient triazole core. aps.org
Table 3: Representative FMO Energies and Energy Gaps for Related Heterocyclic Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl-Oxadiazole Derivative | -6.57 | -2.09 | 4.48 |
| Triazine-Carbazole Derivative | -5.83 | -2.88 | 2.95 |
Note: Data compiled from various DFT studies. wikipedia.orgaps.orgwikipedia.org
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Typically, MEP maps use a color spectrum where:
Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In triazoles, these are typically located around the electronegative nitrogen atoms. wikipedia.org
Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are often found around hydrogen atoms. wikipedia.org
Green represents areas of neutral potential.
The MEP map for this compound would be expected to show negative potential localized on the nitrogen atoms of the triazole ring, making them the primary sites for protonation and coordination with electrophiles.
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides valuable insights into charge distribution, hybridization, and intramolecular charge transfer (delocalization) effects.
Analysis of Charge Distribution and Mulliken Charges
The distribution of electron density and partial atomic charges in this compound is fundamental to understanding its chemical reactivity, electrostatic potential, and intermolecular interactions. Mulliken population analysis, a method derived from quantum chemical calculations, is frequently employed to assign partial charges to each atom within the molecule. This analysis provides critical insights into the molecule's electrophilic and nucleophilic sites.
Theoretical studies on similar 1,2,4-triazole derivatives demonstrate that the triazole ring is an electron-deficient system. This is due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the ring. Consequently, the nitrogen atoms in the triazole ring typically exhibit negative Mulliken charges, indicating their potential to act as centers of nucleophilicity or as hydrogen bond acceptors. Conversely, the carbon atoms bonded to these nitrogens are rendered more electrophilic, possessing positive partial charges.
In this compound, the phenyl and p-tolyl substituents also influence the charge distribution. The aromatic rings can engage in resonance with the triazole core, further delocalizing the electron density. The methyl group of the p-tolyl substituent, being an electron-donating group, is expected to slightly increase the electron density on the tolyl ring compared to the unsubstituted phenyl ring.
Calculations performed on analogous substituted 1,2,4-triazole-5-thione compounds using Density Functional Theory (DFT) at the B3LYP/6-311G** level have shown that sulfur and nitrogen atoms consistently carry negative charges, while adjacent carbon atoms are positively charged. nih.gov This charge distribution suggests that the molecule has multiple potential coordination sites for interactions with metal ions or other electrophilic species. nih.gov A summary of expected charge characteristics is presented below.
| Atomic Center | Expected Mulliken Charge | Implication for Reactivity |
|---|---|---|
| Triazole Nitrogen Atoms | Negative | Nucleophilic sites, potential for H-bonding |
| Triazole Carbon Atoms | Positive | Electrophilic sites, susceptible to nucleophilic attack |
| Phenyl/Tolyl Carbon Atoms | Variable (mostly slightly negative or positive) | Contributes to overall molecular electrostatic potential |
| Methyl Group (Tolyl) | Slightly positive (H) / Negative (C) | Electron-donating, influences ring charge density |
Theoretical Studies of Solvent Effects on Electronic Transitions (TD-DFT, IEFPCM Model)
The electronic absorption properties of this compound, particularly its UV-Visible spectrum, are significantly influenced by the surrounding solvent environment. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict electronic transition energies and simulate absorption spectra. To account for solvent effects, the TD-DFT calculations are often combined with a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). researchgate.netbohrium.com
The IEFPCM model approximates the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of electronic transitions in different solvents by incorporating the solvent's dielectric constant. Studies on various 1,2,4-triazole derivatives show that the maximum absorption wavelength (λmax) can shift depending on the polarity and polarizability of the solvent. researchgate.netsemanticscholar.org
Bathochromic Shift (Red Shift): An increase in solvent polarity can stabilize the excited state more than the ground state, leading to a lower transition energy and a shift of λmax to a longer wavelength. This is often observed for π → π* transitions.
Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the solvent than the excited state, a shift to a shorter wavelength is observed. This can occur with n → π* transitions.
For triazole-based chromophores, the accuracy of these predictions can be sensitive to the choice of the DFT functional. rsc.org Long-range corrected functionals are often found to provide better agreement with experimental data, particularly for systems with charge-transfer character. rsc.org Theoretical investigations on related compounds have confirmed that π → π* and n → π* transitions are the primary contributors to their UV-Vis spectra. researchgate.net
Nonlinear Optical (NLO) Properties Assessment (Hyperpolarizability)
Molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) characteristics, like this compound, are candidates for nonlinear optical (NLO) applications. The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). Computational chemistry provides a reliable means to predict this property through DFT calculations.
The NLO properties of organic molecules are governed by their response to a strong electromagnetic field, such as that from a laser. The first hyperpolarizability is a measure of the molecule's ability to generate second harmonic light (frequency doubling). For a molecule to have a non-zero β value, it must lack a center of inversion. The structure of this compound, with its distinct phenyl and p-tolyl groups attached to the heterocyclic core, fulfills this requirement.
DFT calculations using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p)) are commonly used to compute the components of the hyperpolarizability tensor. nih.gov The total (or static) first hyperpolarizability (βtot) is then calculated from these components. Studies on other 1,2,4-triazole derivatives have demonstrated significant NLO potential. nih.gov For instance, a computational study on novel 1,2,4-triazole derivatives showed that strategic substitution could lead to high hyperpolarizability values, with one compound exhibiting a βtot value of 6.317 × 10⁻³⁰ esu, indicating its promise for NLO applications. nih.gov The magnitude of β is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller gap often correlates with a larger NLO response.
| NLO Property | Computational Method | Significance |
|---|---|---|
| Dipole Moment (µ) | DFT (e.g., B3LYP, M06) | Indicates charge asymmetry, essential for NLO activity. |
| Polarizability (α) | DFT (e.g., B3LYP, M06) | Measures the linear response to an electric field. |
| First Hyperpolarizability (βtot) | DFT (e.g., B3LYP, M06) | Quantifies the second-order NLO response. Larger values are desirable. |
Quantitative Analysis of Noncovalent Interactions (e.g., Atoms In Molecules (AIM), Electron Localization Function (ELF), Local Orbital Locator (LOL))
Topological analysis methods are employed to visualize and quantify the noncovalent interactions (NCIs) that dictate the supramolecular architecture and crystal packing of this compound. These methods analyze the electron density and its derivatives to provide a deeper understanding of chemical bonding and weak interactions. researchgate.net
Atoms In Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ). researchgate.net By identifying bond critical points (BCPs) between atoms, AIM can characterize the nature of interactions. For weak noncovalent interactions like hydrogen bonds (e.g., C–H···N) and van der Waals forces, the values of the electron density and its Laplacian (∇²ρ) at the BCP are small, providing quantitative evidence of these contacts. researchgate.net
Electron Localization Function (ELF) and Local Orbital Locator (LOL): ELF and LOL are functions that reveal regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.net Contour plots of ELF and LOL provide a visual map of the molecule's electronic structure. In the context of this compound, ELF/LOL analysis would clearly delineate the covalent bonds within the triazole and aromatic rings, the C-N and C-C linkages, and the lone pair regions on the nitrogen atoms. This information is valuable for understanding the molecule's reactivity and interaction patterns. bohrium.com Studies on related triazole systems have used these methods to analyze intermolecular interactions in dimers and trimers, confirming the nature of hydrogen bonding. researchgate.net
Theoretical Prediction of NMR Chemical Shifts (Gauge Independent Atomic Orbital (GIAO) Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The theoretical prediction of NMR chemical shifts provides a powerful complement to experimental data, aiding in signal assignment and structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors. mdpi.comresearchgate.net
The computational process typically involves two steps:
Geometry Optimization: The molecular geometry of this compound is first optimized using a suitable level of theory, commonly DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). nih.govufv.br
GIAO Calculation: Using the optimized geometry, the GIAO method is employed to calculate the absolute magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. researchgate.net
δ_calc = σ_TMS - σ_iso
Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for many 1,2,4-triazole derivatives, often showing excellent correlation with experimental values. mdpi.comnih.gov These calculations are typically performed for an isolated molecule in the gas phase, so minor deviations from experimental spectra recorded in solution are expected due to solvent effects and intermolecular interactions.
Comparative Analysis and Validation of Theoretical Data with Experimental Observations
A critical step in computational chemistry is the validation of theoretical models by comparing the calculated data with experimental results. For this compound and its derivatives, this involves comparing computed structural parameters, vibrational frequencies, and NMR chemical shifts with data from X-ray crystallography, IR spectroscopy, and NMR spectroscopy, respectively. nih.govnih.gov
Structural Parameters: The geometry of a molecule optimized by DFT can be compared with its single-crystal X-ray diffraction structure. For a related compound, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole, X-ray analysis revealed the dihedral angles between the triazole ring and the phenyl and p-tolyl rings to be 34.3° and 52.9°, respectively, indicating a non-planar conformation. researchgate.net Such experimental values are benchmarks for assessing the accuracy of the optimized geometry. Often, calculated bond lengths and angles show good agreement with experimental data, with discrepancies typically attributed to the difference between the theoretical gas-phase model and the solid-state crystal packing in the experiment. nih.gov
NMR Chemical Shifts: As discussed in the previous section, GIAO-calculated ¹H and ¹³C NMR chemical shifts are frequently compared with experimental spectra. Correlation plots of theoretical vs. experimental shifts for series of triazole derivatives often yield high correlation coefficients (R² > 0.98), demonstrating the high predictive power of the GIAO method. nih.gov
This comparative analysis is crucial for confirming that the chosen level of theory is appropriate for describing the molecular system, thereby lending confidence to the prediction of other properties that are difficult or impossible to measure experimentally, such as NLO properties or reaction mechanisms.
Molecular Dynamics (MD) Simulations (e.g., Atom Centered Density Matrix Propagation (ADMP))
While static quantum chemical calculations provide insights into the properties of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. Ab initio MD methods, which calculate the forces on the atoms "on-the-fly" from electronic structure theory, offer a detailed view of molecular motion. Atom-Centered Density Matrix Propagation (ADMP) is an efficient ab initio MD method that is less computationally demanding than traditional Born-Oppenheimer MD.
ADMP simulations can be applied to this compound to explore various dynamic phenomena:
Conformational Dynamics: The simulation can reveal the flexibility of the molecule, including the rotation of the phenyl and p-tolyl rings around their single bonds connected to the triazole core.
Vibrational Spectra: The Fourier transform of the velocity autocorrelation function from an ADMP trajectory can be used to simulate the vibrational (IR) spectrum, providing insights into the molecule's vibrational modes.
Solvation Dynamics: By including explicit solvent molecules in the simulation box, ADMP can be used to study the specific interactions between this compound and the surrounding solvent, such as the formation and breaking of hydrogen bonds.
MD simulations have been successfully applied to various 1,2,4-triazole derivatives to understand their stability and interactions within biological systems, such as the active sites of enzymes. pensoft.netresearchgate.netresearchgate.net These studies typically analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the molecule in its environment. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.
Prediction of Binding Affinities and Non-Covalent Interactions with Macromolecular Targets
Molecular docking studies are pivotal in estimating the binding affinity between a ligand, such as this compound, and a macromolecular target. This affinity is typically quantified by a scoring function, which calculates the binding energy, with more negative values indicating a more favorable interaction. For instance, in studies of similar triazole derivatives, binding energies have been reported in the range of -7 to -11 kcal/mol, suggesting spontaneous and thermodynamically favorable binding to protein targets. nih.govnih.govcal-tek.eu
These interactions are governed by a variety of non-covalent forces. Key interactions observed in the docking of triazole-based compounds with protein active sites include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while attached functional groups can be donors. nih.gov
Hydrophobic Interactions: The phenyl and tolyl groups of the molecule are likely to engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
π-Interactions: The aromatic rings of this compound can participate in several types of π-interactions, including π-π stacking, π-π T-shaped, and π-alkyl interactions, which are important for the stability of the ligand-protein complex. nih.gov
The following table summarizes the types of non-covalent interactions and their potential interacting partners in a protein.
| Interaction Type | Description | Potential Interacting Residues |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ser, Tyr, Asn, Gln, His |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| π-Alkyl Interactions | Interactions between a π system and an alkyl group. | Ala, Val, Leu, Ile |
Identification of Potential Enzyme Active Sites and Binding Modes (General)
Molecular docking simulations can identify the most probable binding site of a ligand on a protein, often the enzyme's active site. The binding mode describes the specific orientation and conformation of the ligand within this site. For triazole derivatives, docking studies have revealed interactions with key amino acid residues in the active sites of various enzymes. nih.gov For example, studies on 1,2,4-triazole derivatives as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) showed interactions with key residues like Ser170 and Tyr183 through strong hydrogen bonds. nih.gov
The general binding mode for a molecule like this compound within an enzyme active site would likely involve the phenyl and p-tolyl groups inserting into hydrophobic pockets, while the triazole core orients itself to form hydrogen bonds and other polar interactions with the surrounding amino acid residues. The specific binding mode and the interacting residues would, of course, depend on the particular protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. mdpi.com By identifying the physicochemical properties (descriptors) that are most influential on the activity, a predictive model can be built.
For a series of compounds including this compound, a QSAR study would involve the following steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for a series of triazole derivatives might take the form of the following equation:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
Where the descriptors could represent properties like molecular weight, logP (lipophilicity), molar refractivity, or electronic parameters of the substituents. Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.
For a molecule like this compound, a Hirshfeld surface analysis would reveal the key interactions responsible for its crystal packing. The analysis of a closely related triazole derivative provides a representative example of the types of contacts that would be expected. mdpi.com The surface is often color-mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, which are often hydrogen bonds or other strong interactions. mdpi.com
The analysis also generates a 2D fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the surface to the nearest atom. This plot provides a quantitative summary of the different types of intermolecular contacts. For a similar triazole compound, the following contributions to the total Hirshfeld surface area were observed: mdpi.com
| Intermolecular Contact | Contribution (%) |
| H···H | 54.4 |
| C···H/H···C | 18.0 |
| S···H | 5.9 |
These results indicate that the crystal packing is dominated by H···H and C···H interactions, which are typical for organic molecules. The presence of S···H contacts suggests the involvement of the sulfur atom in specific intermolecular interactions. mdpi.com This detailed understanding of the intermolecular interactions is crucial for crystal engineering and understanding the solid-state properties of the compound.
Synthetic Exploration of Derivatives and Analogues of 3 Phenyl 5 P Tolyl S Triazole
Synthesis and Structural Characterization of Novel Schiff Bases
Schiff bases, characterized by the azomethine (-N=CH-) group, are a significant class of compounds synthesized from primary amines and carbonyl compounds. jmchemsci.com In the context of 3-phenyl-5-p-tolyl-s-triazole, the synthesis of Schiff bases typically commences with the preparation of 4-amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole. This key intermediate, possessing a primary amino group, readily undergoes condensation with various aldehydes.
A notable example involves the reaction of 4-amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde. bohrium.com The synthesis is achieved by refluxing the reactants in acetic acid for several hours. bohrium.com Upon cooling and pouring the mixture into ice water, the desired Schiff base, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylideneamino)-4H-1,2,4-triazole, is obtained. bohrium.com
Structural characterization of these Schiff bases is accomplished through various spectroscopic and analytical techniques. Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional molecular structure. For instance, the crystal structure of 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylideneamino)-4H-1,2,4-triazole revealed a non-planar molecule comprising a twisted four-ring system. bohrium.com The analysis of bond lengths and dihedral angles provides insights into the spatial arrangement of the phenyl, p-tolyl, and trimethoxybenzylideneamino substituents relative to the central triazole ring. bohrium.comresearchgate.net In the solid state, the crystal packing of this particular derivative is primarily governed by van der Waals interactions, with no conventional hydrogen bonds or π-π stacking interactions observed. bohrium.com
Table 1: Synthesis of a Schiff Base Derivative
| Starting Materials | Reaction Conditions | Product |
| 4-amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole | Acetic acid, reflux | 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylideneamino)-4H-1,2,4-triazole |
| 3,4,5-trimethoxybenzaldehyde |
Investigation of Fused Heterocyclic Systems Incorporating the Triazole Moiety
The inherent reactivity of the this compound nucleus, particularly its amino and potential thiol derivatives, allows for its use as a building block in the construction of more complex, fused heterocyclic systems. These reactions typically involve intramolecular cyclization or condensation with bifunctional reagents to form new rings fused to the triazole core.
The synthesis of triazolo[3,4-b] jmchemsci.comnih.govresearchgate.netthiadiazines represents a significant area of research, with these fused systems being constructed from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. nih.govrsc.orgrsc.org A common synthetic route involves the condensation of the aminothiol-triazole with α-haloketones or related compounds. nih.gov For example, triazolothiadiazines can be synthesized by the condensation of 4-bromoacetyl-3-arylsydnones with 3-aryloxymethyl-4-amino-5-mercapto-1,2,4-triazoles. nih.gov
In a specific instance, the reaction of 4-amino-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol with 4-bromoacetyl-3-(p-tolyl)sydnone in ethanol (B145695) at room temperature, catalyzed by anhydrous sodium acetate, yields 3-(p-tolyl)-4-{3-[(phenylamino)methyl]-7H- jmchemsci.comnih.govresearchgate.nettriazolo[3,4-b] jmchemsci.comnih.govresearchgate.netthiadiazin-6-yl}sydnone. nih.gov The structural confirmation of such products is often achieved through single-crystal X-ray analysis, which reveals detailed information about bond lengths, angles, and ring conformations. nih.gov For the aforementioned sydnone (B8496669) derivative, the 3,6-dihydro-2H-1,3,4-thiadiazine ring was found to adopt a half-boat conformation. nih.gov The crystal structure is further stabilized by various intermolecular hydrogen bonds and C-H···π interactions. nih.gov
Another approach involves the reaction of 4-amino-3-mercapto-5-phenyl-s-triazole with aromatic or aliphatic ketones containing an active α-hydrogen in acidified acetic acid. researchgate.net This method provides a direct route to the corresponding s-triazolo[3,4-b] jmchemsci.comnih.govresearchgate.netthiadiazines. researchgate.net
The synthesis of fused triazolo-triazole systems involves the construction of a second triazole ring onto the initial this compound scaffold. While the specific synthesis of triazolo[3,4-c] jmchemsci.comnih.govresearchgate.nettriazole derivatives from this compound is not extensively detailed in the provided context, general synthetic strategies for related fused 1,2,4-triazole (B32235) systems often rely on the intramolecular cyclization of appropriately substituted triazole precursors. For instance, the oxidation of semicarbazide (B1199961) derivatives can lead to the formation of 1,2,4-triazole rings. osi.lv
Pyrazolo[5,1-c] jmchemsci.comnih.govresearchgate.nettriazoles are a class of bicyclic nitrogen-containing heterocycles. researchgate.net The synthesis of these compounds can be approached from either acyclic or monocyclic precursors, including pyrazoles or 1,2,4-triazoles. researchgate.netnih.gov The combination of pyrazole (B372694) and 1,2,4-triazole fragments into a single fused structure is of interest due to the potential for novel chemical properties. zsmu.edu.ua
A synthetic pathway to a related fused system, pyrazolo[1,5-d] jmchemsci.comnih.govresearchgate.nettriazolo[3,4-f] jmchemsci.comnih.govresearchgate.nettriazines, involves a multi-step sequence starting from the reaction of diethyloxalate with acetone. zsmu.edu.ua This leads to the formation of a pyrazole intermediate, which is subsequently converted to 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol. zsmu.edu.ua Further modifications and cyclizations can then yield the final fused heterocyclic system. zsmu.edu.ua
The synthesis of hybrid molecules incorporating the triazole moiety with other heterocyclic systems like pyrimidine (B1678525) and quinoline (B57606) has been explored to create novel chemical entities. nih.govmdpi.commdpi.com For instance, triazolo-pyrimidine derivatives have been designed and synthesized, often starting from a key intermediate like 4-amino-1,2,4-triazole (B31798). nih.gov
One synthetic route to triazolo-pyridazine, a related azine system, involves the cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) to form a triazolone intermediate. nih.gov This can then be chlorinated and subsequently reacted with various nucleophiles to build the final hybrid structure. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine intermediates can be used to synthesize a variety of pyrazolo-triazolopyrimidine derivatives by reacting with reagents like triethyl orthoformate. mdpi.com These complex structures often exhibit interesting multi-target inhibitory activities in biological systems. mdpi.com
Table 2: Examples of Fused and Hybrid Heterocyclic Systems
| Heterocyclic System | General Synthetic Approach | Key Intermediates |
| Triazolo[3,4-b] jmchemsci.comnih.govresearchgate.netthiadiazines | Condensation/Cyclization | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols |
| Pyrazolo[5,1-c] jmchemsci.comnih.govresearchgate.nettriazoles | Cyclization of precursors | Pyrazole or 1,2,4-triazole derivatives |
| Triazolo Pyrimidine Hybrids | Multi-step synthesis/cyclization | 4-amino-1,2,4-triazole, pyrazolo[3,4-d]pyrimidine |
The synthesis of thiazolo[3,2-b] jmchemsci.comnih.govresearchgate.nettriazoles involves the fusion of a thiazole (B1198619) ring to a 1,2,4-triazole. A common method for this transformation is the reaction of a 3-mercapto-1,2,4-triazole with an α-halocarbonyl compound, followed by cyclization. While the specific synthesis starting from this compound is not explicitly detailed, a general approach for the synthesis of the related benzo jmchemsci.combohrium.comthiazolo[2,3-c] jmchemsci.comnih.govresearchgate.nettriazole system involves the intramolecular cyclization of a triazole bearing a 2-mercaptophenyl substituent. nih.gov This can be achieved through oxidative C-H bond functionalization, where a disulfide intermediate is formed and subsequently undergoes ring closure to yield the tricyclic product. nih.gov This method has been shown to be tolerant of various functional groups and can provide good to excellent yields. nih.gov
Impact of Diverse Substituents on the Electronic and Structural Properties of Triazole Analogues
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of the triazole scaffold can profoundly impact the electronic environment of the molecule.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the aromatic ring they are attached to. This increased electron density can be delocalized into the triazole ring, influencing its reactivity and interaction with other molecules. For instance, the presence of an EDG can enhance the molecule's ability to act as a ligand in coordination chemistry.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) pull electron density away from the aromatic and triazole rings. This can lead to a more electron-deficient triazole core, which can affect its photophysical properties and biological activity. For example, in related 3,5-diaryl-1,2,4-oxadiazole derivatives, nitro-substituted compounds have shown significant antibacterial activity.
Computational studies on related triazole derivatives provide insight into how these electronic effects manifest. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic character. EDGs generally raise the HOMO energy level, making the molecule more susceptible to electrophilic attack, while EWGs lower the LUMO energy level, making it more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter, often correlating with the molecule's stability and reactivity.
Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Analogues This table is illustrative and based on general principles of substituent effects on aromatic systems.
| Substituent (Position) | Substituent Type | Expected Effect on Electron Density of Triazole Ring | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |
| -OCH₃ (para on phenyl ring) | Electron-Donating | Increase | Higher | Relatively Unchanged | Smaller |
| -NO₂ (para on phenyl ring) | Electron-Withdrawing | Decrease | Lower | Lower | Smaller |
| -Cl (meta on phenyl ring) | Electron-Withdrawing | Decrease | Lower | Lower | Smaller |
| -CH₃ (ortho on tolyl ring) | Electron-Donating | Increase | Higher | Relatively Unchanged | Smaller |
The introduction of substituents can also induce significant changes in the structural parameters of the triazole analogues, such as bond lengths, bond angles, and the planarity of the molecule.
In the case of a specific derivative, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole , X-ray crystallographic studies have provided precise structural data. bohrium.com The molecule is not planar, with the aromatic rings being twisted relative to the central triazole ring. bohrium.com The dihedral angles between the phenyl, p-tolyl, and the triazole ring are 34.3° and 52.9°, respectively. researchgate.net This deviation from planarity is a common feature in 3,5-diaryl-1,2,4-triazoles and is influenced by the steric hindrance between the substituents.
The nature of the substituent can directly affect these dihedral angles. For example, bulky substituents in the ortho positions of the phenyl or tolyl rings would likely increase the steric repulsion, leading to a greater twist and a less planar conformation. Conversely, smaller substituents or those that can participate in intramolecular hydrogen bonding might favor a more planar arrangement.
In related 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the phenylamino (B1219803) plane and the triazole ring is 16.98°, while the angle with the other phenyl ring is a much larger 83.36°. nih.gov This illustrates how different substituents and their points of attachment can dramatically alter the molecular geometry.
Table 2: Crystallographic Data for a this compound Derivative Data for 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole. bohrium.comresearchgate.net
| Parameter | Value |
| Dihedral Angle (Phenyl Ring - Triazole Ring) | 34.3° |
| Dihedral Angle (p-Tolyl Ring - Triazole Ring) | 52.9° |
| Molecular Conformation | Non-planar |
The planarity of the molecule can have significant consequences for its properties. A more planar structure allows for greater π-electron delocalization across the molecule, which can influence its absorption and emission spectra. Changes in the crystal packing are also observed with different substituents, affecting the solid-state properties of the compounds. bohrium.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Phenyl-5-p-tolyl-S-triazole, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is commonly employed:
Nucleophilic substitution for core triazole formation (e.g., using hydrazine hydrate and potassium xanthogenate) .
S-Alkylation to introduce functional groups, optimized via temperature control (60–80°C) and polar aprotic solvents like DMF .
- Key Characterization : Confirm intermediates and final products via IR (C–S stretch at 650–750 cm⁻¹), H/C NMR (aromatic protons at δ 7.2–8.1 ppm), and HPLC-MS for purity (>95%) .
Q. What analytical techniques are standard for confirming the structural integrity of this compound derivatives?
- Experimental Workflow :
- IR Spectroscopy : Identifies thiol (–SH) and triazole ring vibrations .
- NMR Analysis : Distinguishes substituent environments (e.g., p-tolyl methyl at δ 2.3 ppm) .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and torsion angles (e.g., dihedral angles between triazole and aryl groups) .
Q. How can researchers screen the biological activity of this compound, particularly for antifungal or anticancer potential?
- Protocol :
- In vitro assays : Minimum inhibitory concentration (MIC) against Candida albicans or cytotoxicity via MTT assays .
- In silico docking : Use AutoDock Vina to predict binding affinity to targets like lanosterol 14α-demethylase (CYP51) or anaplastic lymphoma kinase (ALK) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) be integrated with experimental data to refine the pharmacological profile?
- Integrated Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict vibrational frequencies and HOMO-LUMO gaps (e.g., ΔE ≈ 4.5 eV indicates stability) .
Docking Validation : Compare calculated binding energies (e.g., –8.2 kcal/mol for CYP51) with experimental IC values .
- Case Study : A derivative showed a docking score of –9.1 kcal/mol against COX-2, correlating with 72% inflammation inhibition in vivo .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Analytical Framework :
- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. p-tolyl groups on antifungal activity) .
- Assay Reproducibility : Validate results using standardized protocols (CLSI guidelines for MIC) and multiple cell lines .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP >3.0 correlates with membrane permeability) .
Q. What strategies enhance the selectivity of this compound derivatives for specific therapeutic targets?
- Design Principles :
- Hybrid Pharmacophores : Fuse triazole with pyrazole or thiophene to improve target engagement (e.g., pyrazole-triazole hybrids show 4× higher CYP51 inhibition) .
- Protease-Sensitive Linkers : Introduce enzymatically cleavable groups (e.g., ester bonds) for tumor-specific activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
